Phenolphthalein
Overview
Description
Phenolphthalein is an organic compound with the chemical formula C20H14O4 . It belongs to the phthalein family and is widely used as an acid-base indicator. This compound is colorless in acidic solutions and turns pink to deep red in basic solutions, making it a valuable tool in titration experiments . It was discovered in 1871 by the German chemist Adolf von Baeyer .
Mechanism of Action
Mode of Action
Phenolphthalein is a weak acid that can lose H+ ions in solution. The nonionized this compound molecule is colorless, and the double deprotonated this compound ion is fuchsia . This property makes it useful as a pH indicator in acid-base titrations .
Biochemical Pathways
This compound is part of the phenylpropanoid metabolic pathway, which involves a number of enzymes and is derived from the amino acids phenylalanine and tyrosine . .
Pharmacokinetics
A pharmacokinetic model has been developed to describe the systemic blood concentration-time profile of this compound and its glucuronide conjugate following a single intravenous bolus injection .
Result of Action
This compound is known for its laxative effects, which typically occur within 6-8 hours and may last 3-4 days . It stimulates the intestinal mucosa and constricts smooth muscles, causing these laxative effects . It may also cause adverse reactions such as kidney irritation or skin rash .
Action Environment
The action of this compound is influenced by the pH of its environment. As a pH indicator, it is colorless below pH 8.5 and attains a pink to deep red hue above pH 9.0 . This property is utilized in acid-base titrations.
Biochemical Analysis
Biochemical Properties
Phenolphthalein plays a significant role in biochemical reactions, particularly as a pH indicator. It interacts with hydrogen ions (H⁺) in solution, undergoing a structural change that results in a color change. This interaction is crucial in acid-base titrations, where this compound helps determine the endpoint of the reaction. Additionally, this compound can interact with proteins and enzymes that are sensitive to pH changes, affecting their activity and stability .
Cellular Effects
This compound influences various cellular processes, primarily through its impact on pH levels. By altering the pH of the cellular environment, this compound can affect cell signaling pathways, gene expression, and cellular metabolism. For example, changes in pH can influence the activity of enzymes involved in metabolic pathways, leading to alterations in cellular function. This compound’s laxative effect is due to its ability to stimulate the intestinal mucosa and constrict smooth muscles .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with hydrogen ions. In acidic conditions, this compound exists in a colorless lactone form. As the pH increases, it undergoes deprotonation to form a pink anion. This structural change is reversible and is the basis for its use as a pH indicator. This compound can also inhibit or activate enzymes depending on the pH, thereby affecting biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under normal conditions but can degrade under extreme pH or temperature conditions. Long-term exposure to this compound can lead to changes in cellular function, including alterations in enzyme activity and gene expression. These effects are important to consider in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound acts as a mild laxative, stimulating the intestinal mucosa and promoting bowel movements. At high doses, this compound can cause toxic effects, including kidney irritation and skin rash. Long-term exposure to high doses has been associated with potential carcinogenic effects, leading to its discontinuation in over-the-counter laxatives .
Metabolic Pathways
This compound is involved in metabolic pathways related to its laxative effects. It stimulates the intestinal mucosa, leading to increased secretion of water and electrolytes into the intestinal lumen. This action is mediated by enzymes and cofactors involved in electrolyte transport and water balance. This compound’s impact on metabolic flux and metabolite levels can influence overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. This compound’s localization and accumulation within specific tissues can affect its activity and function. For example, its accumulation in the intestines is crucial for its laxative effects .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles within the cell, affecting its activity and function. For instance, this compound’s interaction with enzymes and proteins in the cytoplasm can influence metabolic pathways and cellular processes .
Preparation Methods
Phenolphthalein is synthesized by the condensation of phenol and phthalic anhydride in the presence of a catalyst such as sulfuric acid or zinc chloride . The reaction involves heating the reactants to form the this compound compound. Industrial production methods follow a similar process, ensuring high purity and yield .
Chemical Reactions Analysis
Phenolphthalein undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phenolsulfonphthalein in the presence of strong oxidizing agents.
Reduction: It can be reduced to form leuco-phenolphthalein, which is colorless.
Substitution: This compound can undergo substitution reactions with halogens and other electrophiles.
Common reagents used in these reactions include sulfuric acid, zinc chloride, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Phenolphthalein has a wide range of scientific research applications:
Comparison with Similar Compounds
Phenolphthalein is often compared with other pH indicators such as methyl red, bromothymol blue, and thymol blue . Unlike these indicators, this compound has a distinct color change range, making it suitable for specific titration applications. Its uniqueness lies in its ability to provide a clear visual indication of pH changes in the range of 8.2 to 10 .
Similar compounds include:
Methyl Red: Used for titrations involving strong acids and weak bases.
Bromothymol Blue: Suitable for titrations involving strong acids and strong bases.
Thymol Blue: Used for titrations involving weak acids and strong bases.
This compound’s distinct color change and wide range of applications make it a valuable compound in various scientific fields.
Properties
IUPAC Name |
3,3-bis(4-hydroxyphenyl)-2-benzofuran-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O4/c21-15-9-5-13(6-10-15)20(14-7-11-16(22)12-8-14)18-4-2-1-3-17(18)19(23)24-20/h1-12,21-22H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFMBFZCATUALV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O4 | |
Record name | PHENOLPHTHALEIN | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID0021125 | |
Record name | Phenolphthalein | |
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Molecular Weight |
318.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Phenolphthalein appears as white or yellowish-white to pale orange fine crystalline powder. Odorless. Aqueous solution is acidic. Colorless to pH 8.5; pink to deep-red above pH 9. Colorless in presence of large amounts of alkali. Tasteless. (NTP, 1992), White to yellow crystals; Aqueous solution is colorless to pH 8.5 and red above pH 9. [CAMEO] | |
Record name | PHENOLPHTHALEIN | |
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Record name | Phenolphthalein | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), 1 g dissolves in 12 ml alcohol, in about 100 ml ether; sol in dil solutions of Alkali hydroxides and hot solutions of alkali carborates forming a red soln, Insoluble in benzene and petroleum ether; slightly soluble in carbon disulfide; soluble in ethyl ether, chloroform, and toluene; very soluble in ethanol, acetone, and pyrene., In water, 400 mg/L @ room temperature | |
Record name | PHENOLPHTHALEIN | |
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Record name | Phenolphthalein | |
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Density |
1.299 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.277 @ 32 °C | |
Record name | PHENOLPHTHALEIN | |
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Vapor Pressure |
6.7X10-13 mm Hg @ 25 °C /Estimated/ | |
Record name | PHENOLPHTHALEIN | |
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Mechanism of Action |
Stimulant drugs alter fluid and electrolyte absorption, producing net intestinal fluid accumulation and laxation. Increased concentrations of cyclic 3'-5'-adenosine monophosphate (CAMP) occurring in clonic mucosal cells may alter the permeability of these cells leading to net fluid accumulation and laxative action. Phenolphthalein also acts directly or reflexly to increase the the activity of the small intestine. Phenolphthalein acts mainly on the colon about 6 hours after ingestion., When taken orally, it is thought to be dissolved by intestinal juices and bile and to stimulate intestinal musculature, chiefly that of colon., Phenolphthalein increased intestinal fluid volume in rat colon in situ, apparently via stimulation of prostaglandin E biosynthesis in colon., Water absorption from intestines of 6 pt with ileostomies and from rats was measured after administration of phenolphthalein. Results indicate that some laxative effects result from inhibition of water absorption in large and small intestines., .... A catechol metabolite of PT, hydroxyphenolphthalein (PT-CAT), was recently identified and may be the molecular species responsible for at least part of the toxicity/carcinogenicity of PT. We hypothesize that PT-CAT inhibits the enzyme catechol-O-methyltransferase (COMT) and therefore potentiates genotoxicity by either PT-CAT itself or the endogenous catechol estrogens (CEs) in susceptible tissues. The present studies were conducted to determine the effects of PT treatment and PT-CAT itself on the COMT-mediated metabolism of 4- and 2-hydroxyestradiol both in vitro and in vivo. Female mice were treated with PT (50 mg/kg/d) for 21 days and then euthanized. PT-CAT concentration in urine reached plateau levels by 7 days of exposure. An O-methylated metabolite of PT-CAT was detected in feces. In vitro experiments demonstrated that PT treatment resulted in an increase in free CEs, which are normally cleared by COMT and a concurrent decrease in the capacity of hepatic catechol clearance by COMT. In vitro, PT-CAT was a substrate of COMT, with kinetic properties within the range measured with endogenous substrates. PT-CAT was an extremely potent mixed-type inhibitor of the O-methylation of the catechol estrogens, with 90-300 nM IC50s. | |
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Color/Form |
White or yellowish-white minute, triclinic crystals, often twinned, White rhombic needles, Pale yellow powder | |
CAS No. |
77-09-8; 5768-87-6, 77-09-8 | |
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Melting Point |
496 to 504 °F (NTP, 1992), 262.5 °C | |
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Retrosynthesis Analysis
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